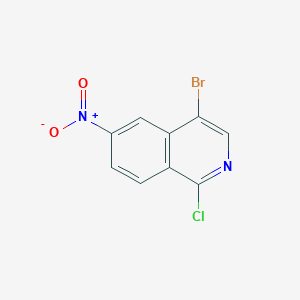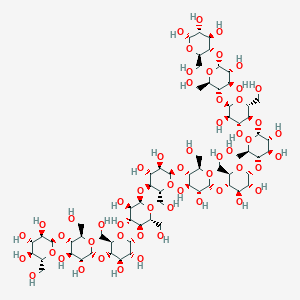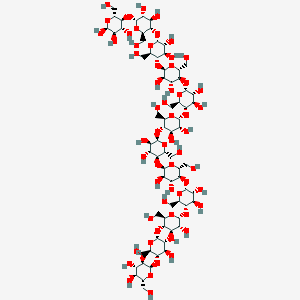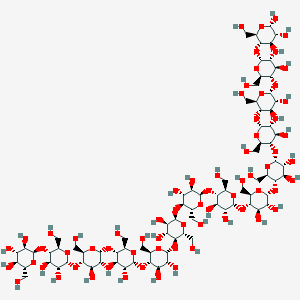
4-Bromo-1-chloro-6-nitroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-1-chloro-6-nitroisoquinoline, such as 6-bromoquinoline, involves processes like the Skraup reaction, which is a classic method for synthesizing quinolines. In one study, 6-bromoquinoline was synthesized from 4-bromoaniline, glycerol, and nitrobenzene, achieving a yield of 54% under optimized conditions (Li Wei, 2011). This method's efficiency can vary depending on factors like the oxidant used, reaction time, and pH adjustments.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives has been extensively studied through crystallography and spectroscopic methods. For instance, the crystal structures of isomeric hydrogen-bonded co-crystals of 6-methylquinoline with various chloro-nitrobenzoic acids have been determined, showcasing the importance of hydrogen bonding in the solid-state structure of these compounds (Kazuma Gotoh & H. Ishida, 2020).
Chemical Reactions and Properties
Isoquinoline compounds undergo a variety of chemical reactions, including nitration, chlorination, alkylation, reduction, and substitution, to produce various intermediates and derivatives. For example, the synthesis of a key intermediate in PI3K/mTOR inhibitors involved multiple steps starting from 6-bromoquinolin-4-ol (Fei Lei et al., 2015). These reactions highlight the compound's versatility in chemical synthesis.
Applications De Recherche Scientifique
Antifungal Activity
4-Bromo-1-chloro-6-nitroisoquinoline and its derivatives have been studied for their antifungal properties. Gershon, Clarke, and Gershon (1996) investigated compounds like 6-Bromo-3-chloro-8-quinolinol, which showed significant fungitoxicity against various fungi, including Aspergillus niger and Myrothecium verrucaria (Gershon, Clarke, & Gershon, 1996).
Synthesis and Application in PI3K/mTOR Inhibitors
Lei et al. (2015) discussed the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile, an important intermediate in PI3K/mTOR inhibitors. This compound was synthesized through a series of steps including nitration, chlorination, and substitution, highlighting its relevance in medicinal chemistry (Lei et al., 2015).
Chemical Synthesis Studies
Wlodarczyk et al. (2011) conducted a study on the synthesis of 6-bromo-2-chloro-4-methylquinoline, revealing insights into the chemical processes and reactions involved in the synthesis of such compounds (Wlodarczyk et al., 2011).
Propriétés
IUPAC Name |
4-bromo-1-chloro-6-nitroisoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrClN2O2/c10-8-4-12-9(11)6-2-1-5(13(14)15)3-7(6)8/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XITPXUHGYLYZLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=CN=C2Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-chloro-6-nitroisoquinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,3S,5R)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142624.png)
![(1S,3R,5S)-tert-Butyl 3-carbamoyl-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B1142625.png)
![(2S)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[(2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxypropanoic acid](/img/structure/B1142634.png)
![5-ethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1142636.png)